![molecular formula C57H73FN10O11S2 B2619681 PROTAC SGK3 degrader-1 CAS No. 2381320-35-8](/img/structure/B2619681.png)
PROTAC SGK3 degrader-1
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Overview
Description
PROTAC SGK3 degrader-1, also known as SGK3-PROTAC1, is a PROTAC (Proteolysis-Targeting Chimera) conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand . It specifically targets SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) for degradation .
Chemical Reactions Analysis
The specific chemical reactions involving PROTAC SGK3 degrader-1 are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC SGK3 degrader-1 are not explicitly detailed in the sources I found .Scientific Research Applications
- Application : PROTAC SGK3 degrader-1 effectively suppresses proliferation in breast cancer cell lines (e.g., ZR-75-1 and CAMA-1) treated with a PI3K inhibitor (GDC0941). Remarkably, it outperforms conventional SGK isoform inhibitors .
- Application : Targeting SGK3 potently obstructs its role in inhibitor resistance. PROTAC SGK3 degrader-1 provides a promising avenue to overcome this resistance by specifically degrading SGK3 .
- Application : PROTAC SGK3 degrader-1 could be part of a precision medicine approach, selectively targeting SGK3 in patients with specific molecular profiles .
- Application : PROTAC SGK3 degrader-1, when used alongside other targeted therapies, may synergistically improve outcomes in breast cancer patients .
- Application : Researchers can employ PROTAC SGK3 degrader-1 to dissect SGK3-specific functions and unravel its intricate signaling pathways .
Breast Cancer Therapy
Inhibitor Resistance Overcoming
Precision Medicine
Combination Therapy
Cellular Signaling Studies
Drug Development and Screening
Mechanism of Action
Target of Action
PROTAC SGK3 Degrader-1 is a von Hippel-Lindau ligand-based SKG3 PROTAC . The primary targets of PROTAC SGK3 Degrader-1 are the protein of interest (POI) SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) and the E3 ubiquitin ligase .
Mode of Action
PROTAC SGK3 Degrader-1 operates through a unique mechanism of action. It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds the protein of interest (SGK3), while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by PROTAC SGK3 Degrader-1 induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .
Biochemical Pathways
The action of PROTAC SGK3 Degrader-1 affects the PI3K/Akt/mTORC1 signaling pathway . SGK3 plays a key role in mediating resistance of breast cancer cells to class 1 PI3K or Akt inhibitors, by substituting for the loss of Akt activity and restoring proliferative pathways such as mTORC1 signaling .
Pharmacokinetics
It is known that protac sgk3 degrader-1 induced 50% endogenous sgk3 degradation within 2 hours, and 80% sgk3 degradation was observed at 8 hours . This suggests that the compound has a relatively fast onset of action.
Result of Action
The molecular and cellular effects of PROTAC SGK3 Degrader-1’s action include the degradation of the SGK3 protein and the loss of phosphorylation of NDRG1, an SGK3 substrate .
Action Environment
It is known that the efficacy of protacs can be influenced by factors such as the cellular environment and the presence of other proteins
Future Directions
The development of PROTACs like SGK3-PROTAC1 represents a promising direction in the field of targeted protein degradation . These compounds have the potential to improve current cancer therapies by targeting proteins that have been difficult to target with conventional small molecules . In particular, SGK3-PROTAC1 has shown potential in rendering breast cancer cells more sensitive to PI3K and Akt inhibitors .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQFPZKDYMMMJ-RIAKQDHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H73FN10O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC SGK3 degrader-1 |
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